N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)11(15)6-7-14-12(16)9-10-5-4-8-17-10/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAWICBRIDVXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CC1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most straightforward route involves the acylation of 3-hydroxy-4,4-dimethylpentylamine with 2-(thiophen-2-yl)acetyl chloride. This method parallels procedures described for analogous oxalamide derivatives. The amine reacts with the acyl chloride in a nucleophilic substitution, forming the acetamide bond.
Key reagents :
- 2-(Thiophen-2-yl)acetyl chloride : Synthesized via thionyl chloride (SOCl₂) treatment of 2-(thiophen-2-yl)acetic acid.
- 3-Hydroxy-4,4-dimethylpentylamine : Commercially available or prepared through reductive amination of 3-hydroxy-4,4-dimethylpentanal.
Solvents and conditions :
Purification and Yield Optimization
Post-reaction purification typically involves:
- Liquid-liquid extraction : Organic layer (DCM) washed with NaHCO₃ (5%) and brine.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water mixtures yield crystalline product.
Reported yields : 65–78%, depending on acyl chloride purity.
Coupling Reagent-Assisted Synthesis Using Carbodiimides
Activation of 2-(Thiophen-2-yl)Acetic Acid
For acid-sensitive substrates, carbodiimide-mediated coupling avoids acyl chloride formation. This method, adapted from sulfonamide syntheses, uses:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
- Solvent: Dimethylformamide (DMF) or acetonitrile.
Reaction workflow :
Advantages and Limitations
- Advantages : Mitigates side reactions (e.g., esterification).
- Limitations : Higher cost of reagents; requires rigorous removal of urea byproducts.
Yield : 70–82%, with ≥95% purity by HPLC.
Multi-Step Synthesis from Fragmented Precursors
Stepwise Assembly of Molecular Components
Patents describing isoquinoline intermediates and pyrrolidine carboxamides inspire alternative routes:
Step 1 : Synthesis of 2-(thiophen-2-yl)acetic acid
Step 2 : Preparation of 3-hydroxy-4,4-dimethylpentylamine
- Reductive amination of 4,4-dimethylpentan-3-one with ammonium acetate and NaBH₃CN.
Step 3 : Convergent coupling via mixed anhydride
Critical Process Parameters
- Temperature control : Exothermic steps require cooling (e.g., –10°C for anhydride formation).
- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates acylation.
Overall yield : 58–67% over three steps.
Analytical Characterization and Quality Control
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.32 (dd, J = 5.1 Hz, 1H, Thiophene H-5), 6.98–6.94 (m, 2H, Thiophene H-3/H-4), 3.65 (t, J = 6.2 Hz, 1H, -OH), 3.21 (q, J = 6.5 Hz, 2H, NCH₂), 2.89 (s, 2H, COCH₂), 1.45–1.38 (m, 2H, CH₂), 1.26 (s, 6H, C(CH₃)₂).
Infrared (IR) Spectroscopy :
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
- Melting point : 132–134°C (recrystallized from ethanol).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Acylation | 65–78 | 90–95 | High | Moderate |
| Coupling Reagents | 70–82 | ≥95 | Moderate | High |
| Multi-Step Synthesis | 58–67 | 85–90 | Low | Low |
Key observations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and fibrosis. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, a patent describes the use of related compounds for treating cancer, highlighting their ability to disrupt cellular processes critical for tumor survival and proliferation .
Antiviral Properties
Recent studies have explored the antiviral properties of compounds related to N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide. Research on quinoxaline derivatives has shown promise as respiratory antiviral agents, suggesting that modifications to similar structures could yield effective antiviral compounds . The synthesis of these derivatives often involves amide bond formation, which is crucial for enhancing biological activity against respiratory pathogens.
Structural Studies and Synthesis
The structural characteristics of this compound have been analyzed using crystal structure determination techniques. Such studies provide insights into the molecular interactions and stability of the compound, which are essential for understanding its pharmacological profile. For example, research involving the synthesis of thiolactone analogues has contributed to a better understanding of how structural variations affect biological activity .
Case Studies
Case Study 1: Cancer Treatment
A study published in a patent document details a series of experiments where structurally similar compounds were tested against various cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigations into the mechanisms of action and potential clinical applications .
Case Study 2: Antiviral Efficacy
Another case study focused on the synthesis of quinoxaline derivatives showed that specific modifications could enhance antiviral activities against influenza viruses. The study utilized a systematic approach to synthesize these compounds and evaluate their efficacy in vitro, revealing promising results that warrant further exploration .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| This compound | Structure | Cancer treatment | Potential anti-tumor activity |
| Quinoxaline Derivative A | Structure | Antiviral | Effective against influenza viruses |
| Quinoxaline Derivative B | Structure | Antiviral | Enhanced efficacy against SARS-CoV |
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide and analogous thiophene-containing acetamides.
Table 1: Comparative Analysis of Thiophene-Based Acetamides
Key Structural and Functional Comparisons:
Substituent Diversity: The 3-hydroxy-4,4-dimethylpentyl chain in the target compound is unique compared to the cyanothiophene (electron-withdrawing) and cyclohexylsulfamoylphenyl (bulky sulfonamide) groups in analogs . This hydroxyalkyl chain may enhance solubility or hydrogen-bonding interactions in biological systems. Compounds with dual thiophene rings (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) exhibit enhanced π-π stacking and crystallinity, as confirmed by X-ray diffraction .
Synthetic Approaches :
- Most analogs are synthesized via N-acylation (e.g., reacting activated carboxylic acids with thiophen-2-amines) , whereas the target compound’s synthesis remains undocumented in the evidence.
- Complex derivatives (e.g., cyclopenta[b]thiophene analogs) require multi-step protocols, including thioacetylation and cyclocondensation .
Biological Activity: Anticancer Activity: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrates antiproliferative effects on MCF7 breast cancer cells by inhibiting tyrosine kinase receptors . In contrast, the target compound lacks reported bioactivity data. Antimicrobial Potential: Analogous compounds with sulfonamide or phthalimido groups (e.g., N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide) show broad-spectrum antimicrobial activity , suggesting that the hydroxyalkyl chain in the target molecule could be optimized for similar applications.
Physicochemical Properties: The crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (monoclinic P21/c) reveals intermolecular hydrogen bonds involving the cyano and carbonyl groups, which stabilize the lattice . The target compound’s branched hydroxyalkyl chain may favor amorphous solid forms, impacting bioavailability.
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C_{12}H_{17}NO_{2}S
- Molecular Weight : Approximately 239.34 g/mol
The compound features a thiophene ring and a hydroxy group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antioxidant Activity : The presence of hydroxyl groups contributes to potential antioxidant properties, helping to mitigate oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation through various pathways.
Anticancer Activity
A patent detailing the use of similar compounds for cancer treatment highlights their potential in targeting cancer cells. For instance, compounds with structural similarities have shown effectiveness against various cancer types by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
Research on acetamide derivatives indicates that certain structural modifications enhance antimicrobial activity against gram-positive and gram-negative bacteria. Compounds with thiophene rings have demonstrated significant antibacterial properties, suggesting that this compound could exhibit similar effects .
Study 1: Anticancer Effects
In a study focused on the anticancer potential of related acetamides, researchers synthesized several derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of thiophene-containing acetamides against a panel of bacterial strains. The study found that compounds with specific substituents exhibited potent activity against resistant strains of bacteria, highlighting the importance of structural features in enhancing biological activity .
Data Summary
| Activity Type | Compound | IC50/Activity | Mechanism |
|---|---|---|---|
| Anticancer | Similar Acetamides | IC50 < 10 μM (varies by derivative) | Apoptosis induction |
| Antimicrobial | Thiophene Derivatives | Effective against multiple strains | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
